molecular formula C19H24N2O3 B5555778 {4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol

{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5555778
M. Wt: 328.4 g/mol
InChI Key: HOPAFCATSCGUKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol" involves multi-step chemical reactions. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds was achieved through a three-step substitution reaction, confirmed by various spectroscopic methods like FTIR, NMR, and mass spectrometry, and verified by X-ray diffraction (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of these complex molecules is often determined using techniques like X-ray diffraction and spectroscopy. For instance, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated using single-crystal X-ray diffraction and FT-IR spectroscopy (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions of these compounds can involve various processes like substitution reactions, ring closure, and ring opening reactions. For example, a study on isoxazoles demonstrated ring-opening reactions under the influence of tertiary amines, leading to the formation of specific derivatives (Jones & Phipps, 1976).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically analyzed using experimental methods. The molecular organization of compounds can change in different solvents, as shown in the study of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol (Matwijczuk et al., 2018).

Chemical Properties Analysis

Chemical properties like reactivity and stability are determined through computational and experimental studies. For example, the study of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine provided insights into its reactivity, stability, and spectroscopic properties (Halim & Ibrahim, 2022).

Scientific Research Applications

Corrosion Inhibitors

1,2,3-Triazole derivatives, including compounds with functional groups similar to “{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol,” have been explored as corrosion inhibitors for mild steel in acidic media. These compounds exhibit effective inhibition properties, attributed to their ability to adsorb on the metal surface through lone pair electrons, enhancing corrosion resistance in industrial applications (Corrosion Science, 2017).

Catalysis

Complexes involving pyridine derivatives have been studied for their catalytic properties, including the selective oxidation of alcohols. Such compounds demonstrate moderate catalytic activity and selectivity under mild conditions, which can be relevant in the conversion of lignin-derived monomers into biofuels (Journal of Organometallic Chemistry, 2021).

Luminescent Materials

Compounds with pyridine and triazole derivatives exhibit strong luminescent properties, which can be utilized in the development of luminescent materials for various technological applications, including sensors and display technologies (Russian Journal of General Chemistry, 2017).

Organic Synthesis and Drug Design

Structurally complex oxazepane derivatives, similar to “{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol,” are of interest in organic synthesis and drug design due to their potential biological activity. Their synthesis and structural characterization pave the way for the exploration of new therapeutic agents (Acta Crystallographica Section C-crystal Structure Communications, 1995).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

[4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-1,4-oxazepan-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-13-17-12-21(8-9-23-14-17)11-16-4-3-6-19(10-16)24-15-18-5-1-2-7-20-18/h1-7,10,17,22H,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAFCATSCGUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC(=CC=C2)OCC3=CC=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol

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